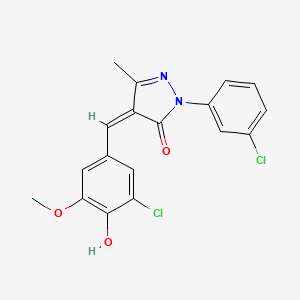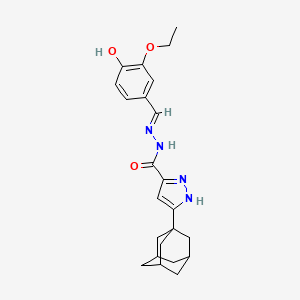![molecular formula C13H16N4O2 B3722934 4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol](/img/structure/B3722934.png)
4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol
描述
The compound “4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol” is a chemical with the linear formula C13H16N4O2 . It has a molecular weight of 260.298 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved data. The compound has a molecular weight of 260.298 .安全和危害
作用机制
Target of Action
Compounds with a similar structure, such as 1,2,4-triazole hybrids, have been found to exhibit cytotoxic activities against tumor cell lines .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that leads to cytotoxic effects
Biochemical Pathways
Given its cytotoxic activities, it can be inferred that the compound likely affects pathways related to cell growth and proliferation .
Result of Action
The compound “4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol” has been found to exhibit cytotoxic activities against tumor cell lines . This suggests that the molecular and cellular effects of the compound’s action could potentially include the inhibition of cell growth and proliferation.
生化分析
Biochemical Properties
4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of the triazole ring to the active site of the enzyme, altering its activity and affecting the overall biochemical pathway .
Cellular Effects
The effects of this compound on various cell types are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring of the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and efficacy may vary depending on the experimental conditions, such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal activity without toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic state of the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites for excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and efficacy, as well as its potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. The localization of the compound can also affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-2-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-4-19-13-7-11(5-6-12(13)18)8-14-17-9(2)15-16-10(17)3/h5-8,18H,4H2,1-3H3/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEDWYZFZBRZKX-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NN=C2C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NN=C2C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333382 | |
| Record name | 4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-2-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304907-82-2 | |
| Record name | 4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-2-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B3722852.png)
![1-(2-fluorophenyl)-5-{[(3,4,5-trimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3722854.png)
![2-benzyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3722863.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B3722886.png)
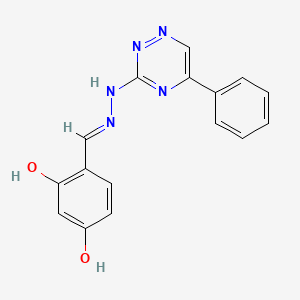
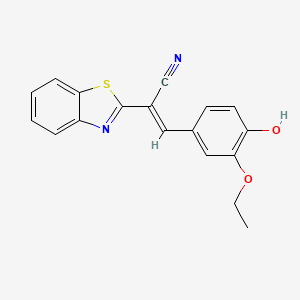
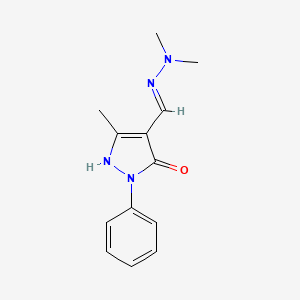
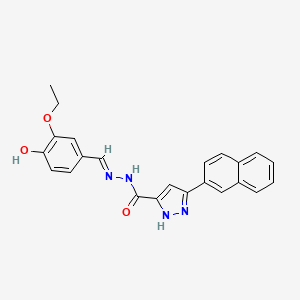
![N',N''-[(2-hydroxy-5-methyl-1,3-phenylene)dimethylylidene]diacetohydrazide](/img/structure/B3722915.png)
![1-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B3722926.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B3722927.png)
